cyclobutyl-N,N,N-trimethylmethanaminium
Description
Cyclobutyl-N,N,N-trimethylmethanaminium is a quaternary ammonium salt characterized by a cyclobutyl group attached to a trimethylammonium core. The compound’s structure imparts unique steric and electronic properties due to the strained cyclobutane ring and the positively charged nitrogen center. Quaternary ammonium salts like this are widely used in organic synthesis, catalysis, and pharmaceuticals due to their ionic nature, solubility in polar solvents, and ability to stabilize reactive intermediates .
Properties
CAS No. |
30833-79-5 |
|---|---|
Molecular Formula |
C8H18N+ |
Molecular Weight |
128.24 g/mol |
IUPAC Name |
cyclobutylmethyl(trimethyl)azanium |
InChI |
InChI=1S/C8H18N/c1-9(2,3)7-8-5-4-6-8/h8H,4-7H2,1-3H3/q+1 |
InChI Key |
DQFTZEIPGDJFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1CCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of cyclobutyl-N,N,N-trimethylmethanaminium typically involves the alkylation of cyclobutylamine with trimethylmethanaminium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Cyclobutyl-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trimethylmethanaminium group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclobutyl-N,N,N-trimethylmethanaminium has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the production of surfactants and detergents, enhancing the cleaning efficiency of these products.
Mechanism of Action
The mechanism of action of cyclobutyl-N,N,N-trimethylmethanaminium involves its interaction with biological membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, which are essential components of the cell membrane.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares cyclobutyl-N,N,N-trimethylmethanaminium with structurally related quaternary ammonium salts:
*Counterion varies based on synthesis (e.g., Br⁻, I⁻, triflate).
Key Observations:
Steric Effects : The cyclobutyl group introduces significant steric hindrance compared to linear alkyl chains (e.g., tetramethylammonium bromide) or aromatic systems (e.g., naphthylmethyl derivatives). This hindrance can influence reaction kinetics in catalysis .
Biological Activity : Indole-derived analogs (e.g., 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide) exhibit nicotinic receptor antagonism, suggesting cyclobutyl derivatives could have unique pharmacological profiles .
Physicochemical Properties
- Solubility : Betaine hydrochloride’s high water solubility (67 g/100 mL) contrasts with this compound salts, which likely have lower solubility due to hydrophobic cyclobutyl groups. Tetramethylammonium bromide, with minimal steric bulk, exhibits intermediate solubility .
- Stability : Cyclobutyl derivatives may exhibit lower thermal stability compared to cyclohexyl or aromatic analogs due to ring strain. For example, cyclobutane’s ~110°C thermal decomposition threshold could limit high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
